3-Methyl-1-(3-pyridyl)-1-butanone
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and the type of compound it is (organic, inorganic, etc.). It may also include its role or use in industry or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds (covalent, ionic, etc.), and any functional groups present.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) of the compound.Scientific Research Applications
Synthesis and Potential Anti-tumor Applications
3-Methyl-1-(3-pyridyl)-1-butanone has been synthesized through a method involving the acylation of 4-picoline. This synthesis method can be applied to various alkyl pyridyl ketones, which are intermediates in the production of potential anti-tumor 7H-pyridocarbazole dimers (Léon, Garbay‐Jaureguiberry, & Roques, 1988).
Mechanisms of Bioactivation and Detoxification
The biochemistry and molecular biology of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific lung carcinogen, have been studied extensively. The bioactivation involves cytochrome P450 enzyme metabolism, DNA and protein adduct formation, and mutations in oncogenes from tumors induced by NNK (Hecht, 1996).
High-Pressure Liquid Chromatography Assay for Metabolism Analysis
A high-pressure liquid chromatography assay has been developed to determine the metabolism of NNK in microsomal preparations. This assay helps to analyze the extent of metabolism through various pathways in NNK (Peterson, Mathew, & Hecht, 1991).
Ultrasensitive Method for DNA Adduct Determination
An ultrasensitive method using gas chromatography-high resolution mass spectrometry has been devised for determining DNA adducts caused by metabolic activation of tobacco-specific nitrosamines like NNK. This method has applications in studying DNA damage in tissues like the esophagus and lungs (Heppel, Heling, & Richter, 2009).
Analysis of Metabolism and Inhibition by Arylalkyl Isothiocyanates
The metabolism of NNK in lung and liver microsomes, as well as in cytochromes P-450 expressed in hepatoma cells, has been studied. This research also includes examining how arylalkyl isothiocyanates can inhibit the metabolism of NNK, providing insights into potential cancer prevention strategies (Smith, Guo, Gonzalez, Guengerich, Stoner, & Yang, 1992).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves discussing potential future research directions or applications of the compound based on its properties and uses.
Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “3-Methyl-1-(3-pyridyl)-1-butanone”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, websites like PubMed or the American Chemical Society publications can also be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
3-methyl-1-pyridin-3-ylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDDFOUEMHGSEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-pyridyl)-1-butanone |
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